![molecular formula C12H16BrNO3S B225268 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine, also known as BMS-986163, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonyl-containing compounds and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine acts as a selective and potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. Inhibition of PTP1B by 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine results in enhanced insulin sensitivity and improved glucose tolerance.
Biochemical and Physiological Effects:
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its selectivity towards PTP1B, which makes it a promising therapeutic target for the treatment of metabolic disorders such as diabetes. However, one limitation of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine is its relatively short half-life, which may limit its effectiveness in clinical settings.
Future Directions
There are several future directions for the research and development of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine. One potential application is in the treatment of metabolic disorders such as diabetes, where it has shown promising results in preclinical studies. Additionally, further research is needed to explore the potential therapeutic applications of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine in other inflammatory diseases such as psoriasis and inflammatory bowel disease. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new and more effective treatments for metabolic disorders.
Synthesis Methods
The synthesis of 1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-bromo-5-methoxy-2-methylphenylsulfonyl chloride with pyrrolidine in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been tested in preclinical studies for the treatment of various inflammatory diseases such as rheumatoid arthritis and psoriasis.
properties
Product Name |
1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molecular Formula |
C12H16BrNO3S |
Molecular Weight |
334.23 g/mol |
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO3S/c1-9-7-10(13)11(17-2)8-12(9)18(15,16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3 |
InChI Key |
IVWPCTAPHVAISM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCC2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



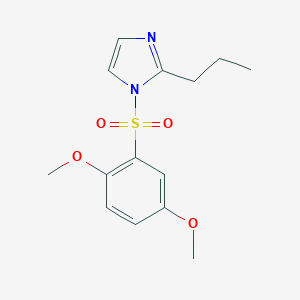

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)

![5-Oxa-6,17,18-triazahexacyclo[9.5.2.1~3,9~.0~2,10~.0~4,8~.0~12,16~]nonadeca-6,14,17-triene](/img/structure/B225212.png)
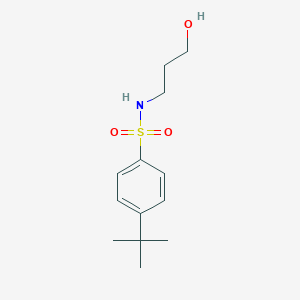
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
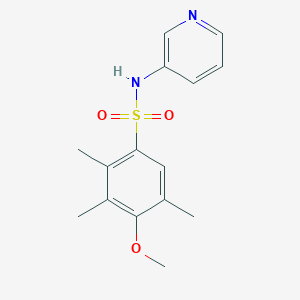
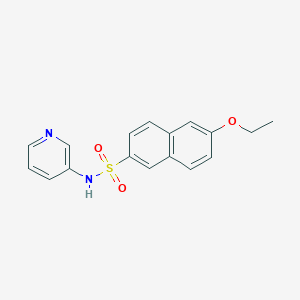
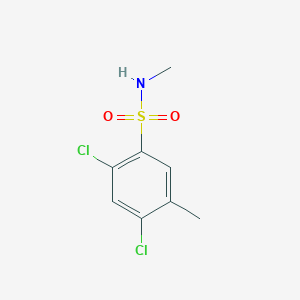
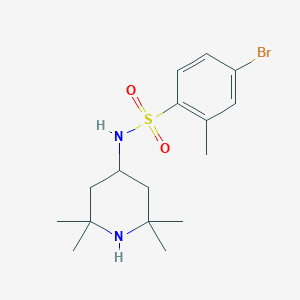
![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)